molecular formula C20H18O8 B1215273 (2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one CAS No. 76985-93-8

(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one

Cat. No.: B1215273
CAS No.: 76985-93-8
M. Wt: 386.4 g/mol
InChI Key: XGADTAYOFHOFIW-NVXWUHKLSA-N
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Description

(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one is a natural product found in Simaba orinocensis, Amaroria soulameoides, and other organisms with data available.

Scientific Research Applications

Overview of Hydroxycoumarins

Hydroxycoumarins are a significant family of natural compounds, with 3-hydroxycoumarin being of particular importance due to its vast chemical, photochemical, and biological properties. Research has extensively documented the synthesis methods, reactivity, and applications of 3-hydroxycoumarin in various biological fields such as genetics, pharmacology, and microbiology. This highlights the potential relevance and application of the specified compound in similar contexts, given its structural and functional resemblance to hydroxycoumarins (Yoda, 2020).

Anticancer Potential

The search for new types of anticancer drugs with high tumor specificity and less toxicity has led to the identification of compounds with significant therapeutic effects. For instance, styrylchromones and styryl-2H-chromenes have shown high tumor specificity with minimal keratinocyte toxicity. These compounds, through chemical modification, represent a crucial step towards developing safer anticancer drugs, suggesting a pathway for the exploration of the anticancer potential of similar compounds (Sugita et al., 2017).

Lignin Acidolysis and Material Science

The mechanism of β-O-4 bond cleavage during acidolysis of lignin, a crucial process in biomass conversion, reveals the significance of certain compound structures in facilitating chemical transformations. This research could provide insights into the utilization of similar compounds in material science and sustainable chemistry applications (Yokoyama, 2015).

Pharmacological Properties of Natural Products

Osthole, a natural product, demonstrates a wide range of pharmacological activities, including neuroprotective, osteogenic, and anticancer effects. Its pharmacokinetic properties indicate efficient uptake and utilization, with effects potentially related to cyclic nucleotide modulation. This review underlines the importance of exploring the multifaceted pharmacological actions of complex organic compounds, which could extend to the discussed compound (Zhang et al., 2015).

Antimicrobial Compounds from Cyanobacteria

Cyanobacteria produce a variety of compounds with significant antimicrobial activities, suggesting a rich source of potentially novel therapeutic agents. The diversity of chemical structures among these compounds, including alkaloids, aromatic compounds, and peptides, points to the broad spectrum of biological activities that such compounds can exhibit. This diversity underscores the potential for the scientific exploration of complex compounds like the one for antimicrobial applications (Swain et al., 2017).

Properties

IUPAC Name

(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-19-14(25-2)8-11-4-6-16(23)27-18(11)20(19)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGADTAYOFHOFIW-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998271
Record name 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76985-93-8
Record name cleomiscosin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076985938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Reactant of Route 2
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Reactant of Route 3
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Reactant of Route 4
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Reactant of Route 5
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Reactant of Route 6
Reactant of Route 6
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one

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